molecular formula C22H20FN3O4S2 B15284388 ethyl 2-{[(1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-{[(1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B15284388
M. Wt: 473.5 g/mol
InChI Key: GVCZLIRKCXQOJX-BHGWPJFGSA-N
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Description

Ethyl 2-{[(1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic compound featuring a fused pyrimidine-dione core and a tetrahydrobenzothiophene scaffold. Key structural attributes include:

  • Pyrimidinylidene moiety: A 4,6-dioxo-2-thioxo-tetrahydro-pyrimidine ring substituted with a 4-fluorophenyl group.
  • Benzothiophene carboxylate ester: A partially saturated benzothiophene ring with an ethyl ester at position 2.
  • Methyleneamino linker: Connects the pyrimidinylidene and benzothiophene systems.

Properties

Molecular Formula

C22H20FN3O4S2

Molecular Weight

473.5 g/mol

IUPAC Name

ethyl 2-[(E)-[1-(4-fluorophenyl)-6-hydroxy-4-oxo-2-sulfanylidenepyrimidin-5-yl]methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C22H20FN3O4S2/c1-2-30-21(29)17-14-5-3-4-6-16(14)32-19(17)24-11-15-18(27)25-22(31)26(20(15)28)13-9-7-12(23)8-10-13/h7-11,28H,2-6H2,1H3,(H,25,27,31)/b24-11+

InChI Key

GVCZLIRKCXQOJX-BHGWPJFGSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)/N=C/C3=C(N(C(=S)NC3=O)C4=CC=C(C=C4)F)O

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)N=CC3=C(N(C(=S)NC3=O)C4=CC=C(C=C4)F)O

Origin of Product

United States

Preparation Methods

The synthesis of ethyl 2-{[(1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thioxotetrahydropyrimidinylidene intermediate: This step involves the reaction of a fluorophenyl-substituted urea with a thioketone under acidic conditions to form the thioxotetrahydropyrimidinylidene intermediate.

    Condensation with benzothiophene carboxylate: The intermediate is then reacted with ethyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in the presence of a base to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Ethyl 2-{[(1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Scientific Research Applications

Ethyl 2-{[(1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-{[(1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the modulation of various biological processes. For example, it may inhibit the activity of certain kinases or proteases, resulting in the suppression of cell proliferation or the induction of apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Dione Derivatives

Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate ()
  • Structural similarities :
    • Shared pyrimidine-dione core with thioxo and fluorophenyl substituents.
    • Ethyl ester group at position 3.
  • Key differences :
    • Substituent positions: Fluorophenyl at position 4 (target) vs. 2 (analog).
    • Additional p-tolyl group in the analog.
  • Bioactivity : The analog exhibits moderate inhibitory activity against inflammatory enzymes (IC₅₀ ~15–20 µM), attributed to its thioxo group and aromatic substituents .
Ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate ()
  • Structural similarities :
    • Identical pyrimidine-dione scaffold.
    • Chlorophenyl substituent (comparable to fluorophenyl in electronic effects).
  • Bioactivity : Chlorophenyl analogs demonstrate enhanced metabolic stability but reduced solubility compared to fluorophenyl derivatives .
Table 1: Pyrimidine-Dione Analogs Comparison
Property Target Compound Ethyl 4-(2-Fluorophenyl) Analog Ethyl 4-(4-Chlorophenyl) Analog
Molecular Weight (g/mol) ~450 (estimated) 412.45 428.92
Substituents 4-Fluorophenyl, benzothiophene 2-Fluorophenyl, p-tolyl 4-Chlorophenyl
Aqueous Solubility (logS) -3.5 (predicted) -2.8 -3.9
Bioactivity (IC₅₀) Not reported 15–20 µM 25–30 µM

Tetrahydrobenzothiophene Derivatives

Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate ()
  • Structural similarities :
    • Tetrahydrobenzothiophene-like fused ring system.
    • Fluorophenyl and ester functionalities.
  • Key differences :
    • Chromen-4-one scaffold replaces pyrimidine-dione.
    • Pyrazolo-pyrimidine substituent.
  • Bioactivity: Exhibits kinase inhibition (IC₅₀ < 1 µM) due to fluorophenyl and chromenone moieties .

Computational Similarity Analysis

Using Tanimoto and Dice coefficients (), the target compound was compared to 61 known inhibitors:

  • Tanimoto (MACCS) : 0.72–0.85 similarity with pyrimidine-dione analogs.
  • Dice (Morgan) : 0.68–0.79 similarity with tetrahydrobenzothiophene derivatives.
  • Activity Landscape: High structural similarity correlates with conserved bioactivity (e.g., enzyme inhibition), but "activity cliffs" occur with minor substituent changes (e.g., fluorophenyl vs. chlorophenyl) .

Research Findings and Implications

Fluorophenyl Position Matters : Para-substituted fluorophenyl (target) enhances target binding vs. ortho-substituted analogs ().

Thioxo Group Critical : Removal of the thioxo group reduces bioactivity by ~50% in pyrimidine-diones .

Solubility Challenges : The tetrahydrobenzothiophene system lowers solubility (logS < -3), necessitating prodrug strategies .

Activity Cliffs : A 0.15 Å shift in fluorophenyl position decreases potency by 10-fold, highlighting sensitivity to substituent geometry .

Q & A

Q. What are the key steps and reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, including cyclocondensation, thioamide formation, and esterification. Critical conditions include:

  • Solvent selection: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for solvation and reactivity .
  • Temperature control: Reactions often proceed at 60–80°C to balance yield and selectivity .
  • Purification: Column chromatography or recrystallization is used to isolate the product, with HPLC monitoring to confirm purity (>95%) .

Q. How can researchers confirm the molecular structure and purity of the compound?

Methodological approaches include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify functional groups (e.g., ester carbonyl at ~170 ppm, thioxo group at ~120 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm the molecular formula (e.g., [M+H]+ ion matching calculated mass) .
  • X-ray crystallography : Single-crystal analysis for absolute configuration determination, as demonstrated in structurally analogous compounds .

Q. What preliminary biological activities have been observed for similar compounds?

Derivatives with fluorophenyl and tetrahydrobenzothiophene motifs show:

  • Protein kinase inhibition : Activity against kinases like EGFR or CDK2 via competitive binding at ATP sites .
  • Anti-inflammatory potential : Modulation of COX-2 or NF-κB pathways in cell-based assays .
  • Dose-dependent cytotoxicity : IC50_{50} values in the micromolar range against cancer cell lines (e.g., MCF-7, HeLa) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side products?

Advanced strategies include:

  • DoE (Design of Experiments) : Systematic variation of solvent ratios (e.g., DMF:H2_2O), temperature, and catalyst loading (e.g., p-toluenesulfonic acid) to identify optimal conditions .
  • In-situ monitoring : Real-time FTIR or Raman spectroscopy to track intermediate formation (e.g., enamine or thioxo intermediates) .
  • Microwave-assisted synthesis : Reduced reaction times (e.g., from 12 hours to 2 hours) with improved yield (15–20% increase) .

Q. How do structural modifications (e.g., fluorophenyl substitution) influence bioactivity?

Comparative studies on analogs reveal:

  • Electron-withdrawing groups : The 4-fluorophenyl group enhances metabolic stability and target binding via hydrophobic/π-π interactions .
  • Thioxo vs. oxo groups : Thioxo derivatives exhibit higher selectivity for cysteine-rich kinases (e.g., Bruton’s tyrosine kinase) due to sulfur-mediated covalent interactions .
  • Data contradictions : Some analogs show reduced activity in vivo despite strong in vitro results, likely due to poor bioavailability—resolved by prodrug strategies (e.g., ester hydrolysis) .

Q. What computational methods are effective for predicting physicochemical properties?

  • DFT calculations : To map electron density (e.g., HOMO/LUMO gaps) and predict reactivity sites (e.g., nucleophilic attack at the tetrahydrobenzothiophene ring) .
  • Molecular docking : AutoDock Vina or Schrödinger Suite for simulating binding poses with kinases (e.g., docking scores < −7.0 kcal/mol correlate with experimental IC50_{50} < 10 µM) .
  • ADMET prediction : SwissADME or pkCSM to estimate solubility (LogS ≈ −4.5) and CYP450 inhibition risks .

Q. How should researchers address discrepancies in biological assay data?

  • Orthogonal assays : Cross-validate kinase inhibition using fluorescence polarization (FP) and radiometric assays .
  • Metabolite profiling : LC-MS/MS to identify degradation products (e.g., ester hydrolysis in serum) that may confound results .
  • Structural analogs : Synthesize and test derivatives with incremental modifications (e.g., methyl vs. ethyl esters) to isolate structure-activity relationships .

Methodological Frameworks

Q. What theoretical frameworks guide the design of experiments for this compound?

  • Retrosynthetic analysis : Break down the target into accessible precursors (e.g., tetrahydrobenzothiophene ester + pyrimidinylidene amine) .
  • QSPR (Quantitative Structure-Property Relationship) : Correlate substituent electronic parameters (Hammett σ) with solubility or logP .
  • Systems pharmacology : Integrate omics data (e.g., transcriptomics) to predict polypharmacology or off-target effects .

Q. How can AI enhance research workflows for this compound?

  • Predictive modeling : Train neural networks on synthetic yield data to recommend reaction conditions .
  • Automated analysis : AI-driven NMR/MS software (e.g., MestReNova AI) for rapid spectral interpretation .
  • High-throughput screening : Machine learning to prioritize analogs for synthesis based on virtual screening results .

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